molecular formula C26H25N3O6 B12015667 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767314-18-1

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12015667
CAS No.: 767314-18-1
M. Wt: 475.5 g/mol
InChI Key: PWOXWMVGWBOOKI-RWPZCVJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzoyl chloride, which is then reacted with amino acids to form the intermediate compound. This intermediate is further reacted with carbohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

The synthesis typically involves small-scale laboratory procedures rather than large-scale industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

767314-18-1

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C26H25N3O6/c1-17-6-4-5-7-21(17)26(32)35-20-11-8-18(9-12-20)15-28-29-24(30)16-27-25(31)19-10-13-22(33-2)23(14-19)34-3/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

PWOXWMVGWBOOKI-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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